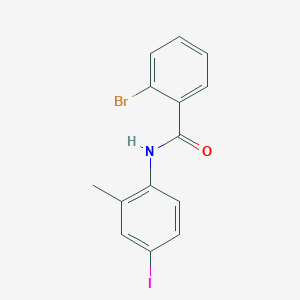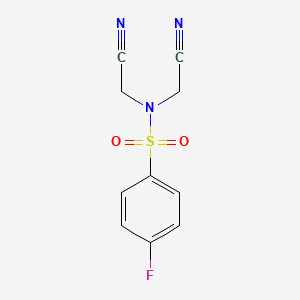![molecular formula C22H24N6O3 B11179697 9-(4-methoxyphenyl)-7-(3-morpholinopropyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11179697.png)
9-(4-methoxyphenyl)-7-(3-morpholinopropyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-methoxyphenyl)-7-(3-morpholinopropyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex heterocyclic compound that belongs to the class of pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholinopropyl side chain, and a fused triazolo-pyrimidine ring system
Preparation Methods
The synthesis of 9-(4-methoxyphenyl)-7-(3-morpholinopropyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
-
Formation of the Pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine Core: : This step involves the cyclization of appropriate precursors, such as 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines, with 2-pyridyl trifluoromethanesulfonate. The reaction is catalyzed by palladium and proceeds through a tandem C–N coupling/Boulton–Katritzky rearrangement process .
-
Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the intermediate formed in the previous step.
-
Attachment of the Morpholinopropyl Side Chain: : The morpholinopropyl side chain is typically introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate alkylating agent.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
9-(4-methoxyphenyl)-7-(3-morpholinopropyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation would depend on the specific conditions used but could include oxidized derivatives of the methoxyphenyl and morpholinopropyl groups.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may lead to the reduction of the triazolo-pyrimidine ring or the methoxyphenyl group.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and morpholinopropyl groups. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.
Scientific Research Applications
-
Medicinal Chemistry: : The compound’s unique structure makes it a promising candidate for drug discovery, particularly as a scaffold for designing inhibitors of specific enzymes or receptors.
-
Biological Studies: : It can be used as a probe to study biological pathways and molecular interactions, especially those involving the triazolo-pyrimidine ring system.
-
Industrial Applications: : The compound may find use in the development of new materials or as a precursor for synthesizing other complex molecules.
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-7-(3-morpholinopropyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The triazolo-pyrimidine ring system may play a key role in these interactions by binding to active sites or modulating the activity of target proteins. Further research is needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
Similar compounds to 9-(4-methoxyphenyl)-7-(3-morpholinopropyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one include other pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives, such as:
-
9-(4-chlorophenyl)-7-(3-morpholinopropyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one: : This compound has a similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
-
9-(4-methoxyphenyl)-7-(3-piperidinopropyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one: : This compound features a piperidinopropyl side chain instead of a morpholinopropyl side chain.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C22H24N6O3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
8-(4-methoxyphenyl)-11-(3-morpholin-4-ylpropyl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
InChI |
InChI=1S/C22H24N6O3/c1-30-17-5-3-16(4-6-17)20-19-18(25-22-23-15-24-28(20)22)7-10-27(21(19)29)9-2-8-26-11-13-31-14-12-26/h3-7,10,15H,2,8-9,11-14H2,1H3 |
InChI Key |
LGNAFQIUTTWMRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)CCCN5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-(ethylsulfanyl)benzamide](/img/structure/B11179615.png)
![4,6,7-trimethyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine](/img/structure/B11179622.png)
![N-[3-(diethylamino)propyl]-4-acetamidobenzamide](/img/structure/B11179624.png)
![2-[(2-methoxyphenyl)amino]-4'-methyl-2'-(piperidin-1-yl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11179630.png)
![2-Methoxyethyl 2-({5-[(4-chlorophenyl)carbamoyl]-4-methylpyrimidin-2-yl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11179633.png)
![6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11179656.png)

![2,2,4,6-Tetramethyl-7-[2-(morpholin-4-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11179669.png)
![ethyl 4-(2-cyclohexyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate](/img/structure/B11179677.png)

![dimethyl 2-[2,2,7-trimethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11179703.png)

![N-(4-ethoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11179709.png)
![6',6'-Dimethyl-2,3,4,5',6',9-hexahydrodispiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclohexan]-2'-one](/img/structure/B11179714.png)
